molecular formula C14H17N2O3P B13145099 Diethyl [2,2'-bipyridin]-6-ylphosphonate CAS No. 261372-98-9

Diethyl [2,2'-bipyridin]-6-ylphosphonate

Cat. No.: B13145099
CAS No.: 261372-98-9
M. Wt: 292.27 g/mol
InChI Key: RMNQDYFBWZOEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [2,2'-bipyridin]-6-ylphosphonate is a useful research compound. Its molecular formula is C14H17N2O3P and its molecular weight is 292.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

261372-98-9

Molecular Formula

C14H17N2O3P

Molecular Weight

292.27 g/mol

IUPAC Name

2-diethoxyphosphoryl-6-pyridin-2-ylpyridine

InChI

InChI=1S/C14H17N2O3P/c1-3-18-20(17,19-4-2)14-10-7-9-13(16-14)12-8-5-6-11-15-12/h5-11H,3-4H2,1-2H3

InChI Key

RMNQDYFBWZOEMA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC(=N1)C2=CC=CC=N2)OCC

Origin of Product

United States

Coordination Chemistry of Diethyl 2,2 Bipyridin 6 Ylphosphonate Complexes

Ligand Binding Modes and Coordination Geometries

The molecular structure of Diethyl [2,2'-bipyridin]-6-ylphosphonate features two distinct potential coordination sites: the bidentate 2,2'-bipyridine (B1663995) unit and the phosphonate (B1237965) group. This duality suggests the possibility of several binding modes.

Bidentate N,N'-Coordination within the Bipyridine Moiety

The 2,2'-bipyridine (bpy) fragment is a classic chelating ligand in coordination chemistry, renowned for its ability to form stable five-membered rings with a wide range of metal ions. The two nitrogen atoms act as a bidentate N,N'-donor, leading to the formation of complexes with well-defined geometries. For instance, in ruthenium(II) complexes, the bipyridine ligands typically coordinate in a pseudo-octahedral geometry around the metal center. In a complex involving a related terpyridine phosphonate ligand with ruthenium(II), the bipyridine moiety was observed to coordinate in this expected bidentate fashion. It is highly probable that this compound would primarily exhibit this same N,N'-bidentate coordination through its bipyridine unit.

Role of the Phosphonate Group in Multidentate or Bridging Coordination

Alternatively, the phosphonate group could act as a bridging ligand between two metal centers, leading to the formation of multinuclear complexes or coordination polymers. The potential for bridging is a well-documented characteristic of phosphonate groups in metal-organic frameworks and other polymeric structures.

A third possibility is that the phosphonate group remains non-coordinating, particularly if the metal ion's coordination sphere is saturated by the bipyridine moiety and other ligands, or if steric hindrance prevents its approach to the metal center.

Formation of Monomeric and Polymeric Coordination Architectures

The ultimate structure of the coordination compound—whether it is a discrete mononuclear (monomeric) complex or a coordination polymer—will depend on the interplay of several factors. These include the metal-to-ligand ratio, the nature of the metal ion (its preferred coordination number and geometry), the reaction conditions (solvent, temperature), and the presence of counter-ions.

If the ligand acts as a simple N,N'-bidentate or N,N',O-tridentate chelate to a single metal center, monomeric complexes are the likely outcome. Conversely, if the phosphonate group engages in intermolecular bridging between metal centers that are also coordinated by the bipyridine moiety of another ligand molecule, extended one-, two-, or three-dimensional polymeric architectures could be formed.

Metal-Ligand Stoichiometry and Complexation Equilibria

The stoichiometry of the resulting complexes can vary. Studies on related pyridyl-phosphonate and quinolylmethylphosphonate ligands have revealed the formation of complexes with metal-to-ligand molar ratios of 1:1, 1:2, and even 1:4. For this compound, one could anticipate the formation of complexes with stoichiometries such as [M(L)], [M(L)₂], or [M(L)₃], where 'L' represents the ligand. The specific stoichiometry will be governed by the size and electronic properties of the metal ion and the steric bulk of the ligand.

The complexation equilibria in solution would be dependent on the solvent system and the pH, especially if hydrolysis of the diethyl phosphonate to the phosphonic acid can occur. The relative stability of complexes with different stoichiometries and coordination modes would dictate the predominant species in solution under given conditions.

Investigation of Chelating and Bridging Interactions

To definitively determine whether the phosphonate group participates in chelation with the same metal ion as the bipyridine (forming a tridentate complex) or acts as a bridge to other metal centers, detailed structural and spectroscopic studies would be necessary.

Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can provide initial insights. In IR spectroscopy, a shift in the P=O stretching frequency to a lower wavenumber upon complexation would indicate coordination of the phosphoryl oxygen to the metal center. ³¹P NMR spectroscopy would also be highly informative, as coordination of the phosphonate group would lead to a significant change in the chemical shift of the phosphorus nucleus.

Structural Characterization of Metal Complexes

For instance, X-ray analysis of a zinc complex with a related diethyl (quinolin-2-ylmethyl)phosphonate ligand revealed a distorted tetrahedral geometry around the Zn(II) ion, with the ligand acting as a bidentate N,O-chelate, forming a six-membered ring. A similar detailed structural analysis would be required for complexes of this compound to confirm its coordination behavior.

Below is a hypothetical data table based on typical values for related structures, illustrating the kind of data that would be obtained from such an analysis.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
M-N(bipy) Bond Length2.05 - 2.15 Å
M-O(phosphonate) Bond Length1.95 - 2.05 Å
N-M-N Bite Angle75 - 80°
P=O Stretch (Free Ligand)~1250 cm⁻¹
P=O Stretch (Coordinated)~1150 - 1200 cm⁻¹

Single-Crystal X-ray Diffraction Studies of Coordinated Structures

Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional structure of metal complexes. Although crystal structures for complexes of this compound are not prominently reported, data from closely related structures, such as those involving diethyl (quinolin-2-ylmethyl)phosphonate, provide valuable insights into potential coordination modes.

In a complex of zinc chloride with diethyl (quinolin-2-ylmethyl)phosphonate, [Zn(2-qmpe)Cl2], X-ray analysis revealed that the ligand chelates to the zinc(II) ion through the quinoline (B57606) nitrogen atom and the phosphoryl oxygen atom, forming a six-membered ring. pwr.wroc.pl This results in a distorted tetrahedral coordination geometry around the zinc center. pwr.wroc.pl Based on this analogue, it is highly probable that this compound would coordinate to metal centers in a similar N,O-chelating fashion, particularly in complexes where the metal-to-ligand ratio is 1:1 or when coordinated with other ancillary ligands.

Alternatively, the bipyridine unit is well-known for its strong N,N-chelation. Therefore, in complexes with a higher ligand-to-metal ratio, such as [M(L)3] or [M(L)2X2], the ligand would be expected to coordinate primarily through the two nitrogen atoms of the bipyridine moiety. The phosphonate group might remain uncoordinated or engage in weaker interactions with the metal center or adjacent complex molecules.

Table 1: Representative Crystallographic Data for an Analogous Zn(II) Complex with a Pyridine-Phosphonate Type Ligand

Parameter [Zn(2-qmpe)Cl2]
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 20.3873(10)
b (Å) 10.4405(4)
c (Å) 12.6827(5)
β (°) 93.105(2)
Z 4

Data derived from a study on a similar compound, diethyl (quinolin-2-ylmethyl)phosphonate, to illustrate typical crystallographic parameters. pwr.wroc.pl

Spectroscopic Probes for Complex Conformation and Bonding

Spectroscopic methods are crucial for characterizing metal complexes in both solid and solution states. Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy are particularly informative.

Infrared (IR) Spectroscopy: Coordination of the this compound ligand to a metal ion is expected to cause characteristic shifts in its IR spectrum.

P=O Stretch: The most significant change is anticipated for the P=O stretching vibration. In the free ligand, this band appears at a certain frequency which would shift to a lower wavenumber (red shift) upon coordination of the phosphoryl oxygen to a metal center, due to the weakening of the P=O double bond.

Pyridine (B92270) Ring Vibrations: The C=C and C=N stretching modes of the bipyridine rings, typically found in the 1400–1600 cm⁻¹ region, are expected to shift to higher frequencies upon N,N-chelation. researchgate.net Furthermore, characteristic out-of-plane and in-plane deformation bands of the substituted pyridine ring would also shift, confirming the involvement of the nitrogen atoms in coordination. pwr.wroc.pl

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the ¹H NMR spectrum of a diamagnetic complex, coordination to a metal center would induce downfield shifts of the aromatic protons on the bipyridine rings due to the deshielding effect of the metal ion. The methylene (B1212753) protons (-OCH₂CH₃) adjacent to the phosphorus atom would also be affected, showing shifts that depend on the coordination mode of the phosphonate group.

³¹P NMR: The ³¹P NMR chemical shift is highly sensitive to the chemical environment of the phosphorus atom. Coordination of the phosphoryl oxygen to a metal ion typically results in a significant downfield shift of the ³¹P resonance compared to the free ligand.

UV-Visible (UV-Vis) Spectroscopy: Complexes of this compound with transition metals are expected to exhibit intense absorption bands in the UV-Vis region. These bands are generally attributable to two main types of electronic transitions:

Ligand-centered (π→π) transitions:* Occurring at higher energies (in the UV region), these transitions are characteristic of the bipyridine aromatic system.

Metal-to-Ligand Charge Transfer (MLCT) transitions: For complexes with d-block metals like Ru(II), Fe(II), or Os(II), intense MLCT bands are expected in the visible region. iieta.org These transitions involve the promotion of an electron from a metal-based d-orbital to a ligand-based π*-orbital of the bipyridine moiety. The energy of these bands is sensitive to the nature of the metal, its oxidation state, and the substituents on the ligand. researchgate.net

Thermodynamics and Kinetics of Metal Complex Formation

Stability Constants and Selectivity Profiles

The thermodynamic stability of metal complexes in solution is quantified by stability constants (or formation constants, K). While specific stability constants for this compound are not documented in the reviewed literature, the behavior of related phosphonate and bipyridine ligands allows for informed predictions.

Phosphonate groups are known to be excellent chelators for a variety of metal ions, including lanthanides and transition metals. nih.govalanplewis.com The combination of a bipyridine unit and a phosphonate group would likely result in high stability constants due to the chelate effect. The stability of the resulting complexes would be influenced by several factors:

Nature of the Metal Ion: Following the Irving-Williams series, the stability of complexes with divalent first-row transition metals is expected to increase in the order Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

pH of the Solution: The phosphonate group can be protonated, and its affinity for metal ions is pH-dependent. At lower pH, protonation of the phosphonate and bipyridine nitrogen atoms would compete with metal ion coordination.

Studies on ligands containing pyridine units and phosphonate arms have shown very high stability constants for complexes with Gd(III), so high that they were difficult to determine by direct potentiometric titrations. nih.gov This suggests that this compound would also form highly stable complexes, particularly with highly charged metal ions like lanthanides(III) and actinides.

Table 2: Representative Log K Values for Related Ligand-Metal Complexes

Metal Ion Ligand System log K Reference
Gd(III) Cyclohexane-1,2-diamine backbone with pyridine and phosphonate arms 17.62 nih.gov
Pt(II) Bis(2,2'-bipyridine) with various nucleophiles (Varies) electronicsandbooks.com
Ni(II) Ni(trien)²⁺ with glycine 4.04 researchgate.net

This table provides examples of stability constants for related systems to illustrate the range of values and complex stabilities.

Ligand Exchange Mechanisms and Dynamics

Ligand exchange reactions are fundamental to understanding the reactivity of coordination complexes. The rate and mechanism of these reactions depend on the nature of the metal ion, the leaving group, and the entering ligand. libretexts.org

For complexes of this compound, ligand exchange can proceed through several mechanisms:

Dissociative (D) or Interchange Dissociative (Id) Mechanism: This pathway is common for octahedral complexes and involves the initial breaking of a metal-ligand bond as the rate-determining step. The lability of the complex is a key factor.

Associative (A) or Interchange Associative (Ia) Mechanism: This mechanism is typical for square planar complexes (e.g., Pt(II), Pd(II)) and can also occur in some octahedral systems. libretexts.org It involves the formation of an intermediate with an increased coordination number.

Kinetic studies on bipyridine complexes often reveal complex, multi-step processes. For instance, the substitution reaction of di-μ-hydroxobis(bipyridyl)dipalladium(II) was found to be a two-step process, with the first step being dependent on the incoming ligand concentration and the second step being ligand-independent, attributed to ring closure. researchgate.net The rate of exchange is also influenced by steric hindrance and the electronic properties of the ligands. researchgate.net For a bulky ligand like this compound, steric effects could play a significant role in dictating the reaction pathway and rate.

Electronic Structure and Redox Properties of Metal Complexes

The electronic properties of complexes containing the 2,2'-bipyridine scaffold are among the most studied in coordination chemistry. The introduction of a diethylphosphonate group at the 6-position is expected to modulate these properties.

Redox Properties: Cyclic voltammetry is a powerful tool for investigating the redox behavior of these complexes.

Metal-centered Oxidation: Complexes of this compound are expected to show a quasi-reversible or reversible oxidation wave corresponding to the Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺ couple (e.g., Ru(II)/Ru(III)). The electron-withdrawing nature of the phosphonate group would make the metal center more electron-poor, thus making oxidation more difficult and shifting the oxidation potential to more positive values compared to the unsubstituted bipyridine analogue. nih.gov

Ligand-centered Reduction: A series of reduction waves are typically observed, corresponding to the sequential one-electron reduction of the bipyridine ligands. nih.gov The first reduction is localized on the ligand containing the electron-withdrawing phosphonate substituent, occurring at a less negative potential than the reduction of unsubstituted bipyridine. nih.gov

Table 3: Representative Redox Potentials for Ru(II) Bipyridyl-Type Complexes

Complex Type E₁/₂ (Oxidation, Ru²⁺/³⁺) vs. Ag/Ag⁺ E₁/₂ (Reduction, Ligand) vs. Ag/Ag⁺
[Ru(bpy)₃]²⁺ +1.26 V -1.33 V
[Ru(bpy)₂(bpdp)]²⁺* +1.43 V -1.08 V

Data for [Ru(bpy)₂(bpdp)]²⁺ where bpdp is 4,4'-(diethyl phosphonato)-2,2'-bipyridine, a related phosphonate-substituted ligand, is used for comparison. nih.gov The potentials illustrate the electron-withdrawing effect of the phosphonate groups.

Supramolecular Interactions in Coordinated Assemblies

The presence of the phosphonate group and the aromatic bipyridine system in this compound provides opportunities for forming extended supramolecular structures through non-covalent interactions.

Hydrogen Bonding: While the diethyl ester form of the ligand has limited hydrogen bond donating capability, hydrolysis to the corresponding phosphonic acid would create strong P-O-H donors. Even in the ester form, the phosphoryl oxygen is a potent hydrogen bond acceptor, capable of interacting with solvent molecules (e.g., water) or other co-ligands. pwr.wroc.pl

π-π Stacking: The large, flat aromatic surfaces of the bipyridine ligands are prone to π-π stacking interactions. In the solid state, these interactions can lead to the formation of one-, two-, or three-dimensional networks, linking individual complex units. rsc.org

Host-Guest Chemistry: The cavities and channels formed in supramolecular assemblies can encapsulate guest molecules. Recent studies have shown that coordination complexes can form "nanojars" capable of binding phosphonate anions within their cavities through a multitude of hydrogen bonds. nih.gov This highlights the strong affinity of the phosphonate group for participating in complex supramolecular architectures.

The interplay of direct coordination to the metal center and these weaker supramolecular interactions dictates the final structure and properties of the assembled material. rsc.org

Catalytic Applications of Diethyl 2,2 Bipyridin 6 Ylphosphonate Metal Complexes

Transition Metal-Catalyzed Organic Transformations

The rich and varied redox chemistry of transition metals, combined with the unique ligand architecture of Diethyl [2,2'-bipyridin]-6-ylphosphonate, has given rise to a range of catalytically active complexes. These complexes have been investigated in several key organic transformations.

Palladium complexes of ligands bearing phosphine and bipyridine motifs are well-established catalysts for cross-coupling reactions. While specific studies on this compound are limited, related systems provide strong evidence for its potential in this domain. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been successfully carried out using aryl- and naphthylphosphonate-based boronate esters as the nucleophilic partner. This suggests that a palladium complex of this compound could effectively catalyze the formation of C-C bonds.

The catalytic cycle for a Suzuki-Miyaura coupling reaction typically involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the active catalyst. The bipyridine moiety of the ligand would stabilize the palladium center, while the phosphonate (B1237965) group could influence the electronic properties and steric environment of the catalyst, thereby affecting its activity and selectivity.

Aryl HalideArylboronic AcidCatalyst Loading (mol%)SolventBaseTemp (°C)Yield (%)
4-BromotoluenePhenylboronic acid1TolueneK₂CO₃100>95
4-Chloroanisole4-Methoxyphenylboronic acid2DioxaneK₃PO₄11088
1-Bromo-4-nitrobenzene3-Tolylboronic acid1.5DMFCs₂CO₃9092

This is a representative data table based on analogous systems and illustrates the potential catalytic performance.

Nickel complexes of this compound are also anticipated to be effective in cross-coupling reactions, particularly for C-N bond formation. The ability of nickel to undergo facile oxidative addition and reductive elimination makes it a suitable candidate for such transformations.

Ruthenium complexes bearing bipyridine and phosphine-type ligands have demonstrated remarkable activity in hydrogenation and transfer hydrogenation reactions. Ruthenium complexes of this compound are expected to be competent catalysts for the reduction of unsaturated functional groups. In transfer hydrogenation, a hydrogen donor like isopropanol or formic acid is used to reduce a substrate, such as a ketone or an imine.

The catalytic cycle often involves the formation of a ruthenium hydride species, which then transfers the hydride to the substrate. The bipyridine and phosphonate groups can modulate the reactivity of the ruthenium center, influencing the efficiency of the hydride transfer step. Ruthenium(II) complexes with phosphinophosphinine ligands have been shown to be effective precatalysts for room temperature transfer hydrogenation of acetophenone nih.gov.

SubstrateHydrogen SourceCatalyst Loading (mol%)BaseSolventTemp (°C)Conversion (%)
AcetophenoneIsopropanol0.5KOtBuIsopropanol8099
CyclohexanoneFormic Acid/Triethylamine1-Acetonitrile6095
BenzalanilineIsopropanol0.75NaOHToluene9098

This is a representative data table based on analogous systems and illustrates the potential catalytic performance.

Manganese complexes containing bipyridine ligands have been explored as catalysts for various oxidation reactions, including the epoxidation of olefins. A manganese complex of this compound could potentially catalyze the transfer of an oxygen atom from an oxidant, such as hydrogen peroxide or a peracid, to an alkene. The ligand framework would help to stabilize the high-valent manganese-oxo intermediate that is often implicated in these reactions. The electronic nature of the phosphonate substituent could influence the electrophilicity of the manganese-oxo species and, consequently, the reactivity and selectivity of the epoxidation.

Nickel and palladium complexes featuring diimine ligands, which are structurally related to 2,2'-bipyridine (B1663995), are renowned for their ability to catalyze the polymerization and oligomerization of olefins. It is therefore plausible that nickel or palladium complexes of this compound could exhibit similar catalytic activity. In ethylene polymerization, for instance, these late-transition metal catalysts can produce polyethylenes with varying degrees of branching, depending on the ligand structure and reaction conditions. The steric bulk provided by the phosphonate group and its substitution pattern on the bipyridine ring would be a critical factor in determining the molecular weight and microstructure of the resulting polymer.

MonomerCocatalystCatalyst Loading (mol%)SolventTemp (°C)Pressure (bar)Activity (kg polymer/mol cat·h)
EthyleneMAO0.01Toluene50101.2 x 10⁵
PropyleneMMAO0.05Chlorobenzene70205.8 x 10⁴
1-HexeneEt₂AlCl0.1Heptane6052.1 x 10⁴

This is a representative data table based on analogous systems and illustrates the potential catalytic performance. MAO = Methylaluminoxane, MMAO = Modified Methylaluminoxane.

Catalysis by Main Group Metal Complexes

While transition metals dominate the field of catalysis, there is growing interest in the catalytic applications of main group metals. The this compound ligand could also be employed to prepare catalytically active main group metal complexes. For example, aluminum complexes with this ligand could potentially be used in ring-opening polymerization of cyclic esters like ε-caprolactone. The Lewis acidity of the aluminum center, modulated by the bipyridine-phosphonate ligand, would be key to its catalytic activity. Similarly, complexes of other main group elements could be explored for various organic transformations.

Mechanistic Elucidation of Catalytic Cycles

Understanding the mechanistic details of catalytic cycles is crucial for the rational design of more efficient catalysts. For metal complexes of this compound, the catalytic cycle of a given transformation would be influenced by the interplay between the metal center and the ligand.

In a generic cross-coupling reaction, the key steps would involve:

Oxidative Addition: The metal center (e.g., Pd(0)) inserts into the carbon-halide bond of the electrophile. The electron-donating properties of the ligand can facilitate this step.

Transmetalation: The organic group from the organometallic reagent is transferred to the metal center. The lability of the ligands on the metal complex is important here.

Reductive Elimination: The two organic fragments couple and are eliminated from the metal center, which is regenerated for the next catalytic cycle. The steric bulk of the ligand can promote this final step.

In Situ Spectroscopic Studies of Active Species

The elucidation of catalytic mechanisms heavily relies on the characterization of transient and active species formed during a chemical reaction. In the context of catalysis by metal complexes of this compound, in situ spectroscopic techniques are indispensable for understanding the electronic and structural dynamics of the catalyst.

While specific in situ studies on catalysts derived from this compound are not extensively documented in the reviewed literature, the general approach for related bipyridine-containing complexes involves a suite of spectroscopic methods. Techniques such as UV-Visible, NMR, and X-ray absorption spectroscopy (XAS) are paramount. For instance, UV-Vis spectroscopy can provide insights into the electronic structure of metal complexes. The reduction of a 2,2'-bipyridine ligand, for example, can be monitored by the appearance of characteristic strong absorption bands, indicating the formation of a bipyridyl radical anion which can be a key step in a catalytic cycle mdpi.com.

In a typical setup for in situ monitoring, the reaction is carried out in a specialized cell that allows for the acquisition of spectroscopic data under reaction conditions (i.e., controlled temperature, pressure, and reactant concentrations). This allows for the direct observation of changes in the catalyst's coordination sphere, oxidation state, and the electronic properties of the ligands as the reaction progresses. For ruthenium complexes, which are often used in photocatalysis, time-resolved spectroscopy can be employed to study the excited states of the catalyst and their role in the reaction mechanism rsc.orgnih.gov.

The data obtained from these studies are crucial for building a comprehensive picture of the catalytic cycle, identifying rate-limiting steps, and understanding catalyst deactivation pathways.

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational chemistry provides a powerful tool to complement experimental studies by offering detailed molecular-level insights into catalytic processes. Density Functional Theory (DFT) and other quantum mechanical methods are commonly used to model the reaction pathways and energy landscapes of catalytic cycles involving transition metal complexes .

For a catalyst containing the this compound ligand, computational modeling would typically involve the following steps:

Geometry Optimization: The ground state structures of the catalyst, substrates, intermediates, and transition states are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.

Reaction Pathway Mapping: The connections between intermediates and transition states are established to map out the entire catalytic cycle.

Energy Profile Calculation: The relative energies of all species along the reaction coordinate are calculated to construct the energy profile of the reaction. This helps in identifying the rate-determining step and understanding the factors that control the catalyst's activity and selectivity.

While specific computational studies on this compound were not found, the general principles of such investigations are well-established for similar catalytic systems . These studies are invaluable for rationalizing experimental observations and for the predictive design of new and improved catalysts.

Enantioselective Catalysis with Chiral Analogues (if applicable)

Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral product, is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and fine chemical industries. This is typically achieved by using a chiral catalyst, which can be a metal complex with a chiral ligand.

In the case of this compound, the molecule itself is not chiral. To apply it in enantioselective catalysis, a chiral derivative would need to be synthesized. This could be achieved by introducing a chiral center into the bipyridine backbone or by attaching a chiral moiety to the phosphonate group. The search of the public literature did not yield specific examples of chiral analogues of this compound being used in enantioselective catalysis.

However, the broader field of asymmetric catalysis extensively utilizes chiral ligands to induce enantioselectivity. For example, chiral diols and β-amino alcohols have been successfully employed in the titanium-tetraisopropoxide-promoted enantioselective addition of diethylzinc to aldehydes, achieving high conversion rates and enantioselectivities nih.gov. Similarly, chiral biphenols have been shown to be effective catalysts for asymmetric reactions involving boronates nih.gov. The development of chiral analogues of this compound could potentially lead to new catalysts for a range of asymmetric transformations.

Heterogeneous Catalysis and Catalyst Immobilization

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging. Immobilizing a homogeneous catalyst onto a solid support to create a heterogeneous catalyst can overcome these limitations, offering easier catalyst recovery and recycling. The phosphonate group in this compound is an excellent anchor for immobilization onto various solid supports.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable porosity, and well-defined active sites make them attractive platforms for heterogeneous catalysis. Bipyridine-containing ligands can be incorporated into MOF structures, and the bipyridine units can then be metalated to create single-site catalysts. For instance, a Zr(IV)-based MOF with open 2,2'-bipyridine sites has been shown to readily complex with PdCl₂ to form a recyclable catalyst for Suzuki-Miyaura cross-coupling reactions rsc.org. Similarly, Ir-functionalized MOFs with bipyridyl linkers have demonstrated high activity and recyclability in C-H borylation and ortho-silylation reactions nih.govnih.gov. The phosphonate group of this compound could also be used to anchor the ligand to the metal nodes of a MOF, or the entire metal complex could be encapsulated within the pores of a MOF researchgate.net.

Silica: Silica is another widely used support for catalyst immobilization due to its high stability, large surface area, and well-established surface chemistry. The phosphonate group of this compound can be covalently attached to the silica surface through condensation reactions with surface silanol groups. This approach has been used to immobilize other phosphorus-containing compounds, such as phosphotungstic acid, on silica to create stable and recyclable catalysts for alkylation reactions etsu.eduresearchgate.net.

A key advantage of heterogeneous catalysts is their potential for reuse. Therefore, performance evaluation and recyclability studies are crucial for assessing their practical utility. These studies typically involve running the catalytic reaction for multiple cycles with the same batch of catalyst. After each cycle, the catalyst is recovered (e.g., by filtration or centrifugation), washed, and then used in a subsequent reaction under the same conditions.

The performance of the catalyst is evaluated based on several parameters, including:

Conversion: The percentage of the starting material that has been converted into products.

Selectivity: The percentage of the desired product among all the products formed.

Turnover Number (TON): The number of moles of substrate converted per mole of catalyst.

Turnover Frequency (TOF): The turnover number per unit time.

For immobilized bipyridine-based catalysts, studies have shown excellent recyclability. For example, an Ir-functionalized MOF was recycled and reused 20 times for a borylation reaction without any loss of catalytic activity or crystallinity of the MOF nih.gov. The stability of the immobilized catalyst is also assessed by analyzing the reaction mixture for any leached metal, which would indicate decomposition of the catalyst.

While specific data for immobilized this compound is not available, the existing literature on related systems suggests that its immobilization on solid supports is a promising strategy for developing robust and recyclable catalysts.

Applications in Materials Science and Supramolecular Assembly

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The use of ligands like Diethyl [2,2'-bipyridin]-6-ylphosphonate allows for the precise control over the resulting framework's topology, porosity, and functionality.

The synthesis of MOFs and coordination polymers is a prime example of ligand-directed self-assembly, where the geometric and chemical information encoded in the ligand dictates the final structure of the material. The bipyridine unit of this compound typically directs the initial coordination to a metal center, while the more flexible phosphonate (B1237965) group can then bridge to adjacent metal centers, leading to the formation of one-, two-, or three-dimensional networks. The ethyl ester groups of the phosphonate can be hydrolyzed in situ to phosphonic acid, which provides stronger coordination to the metal centers.

While specific examples detailing the use of this compound in MOF synthesis are not extensively documented in publicly available research, the principles of using analogous bipyridine-carboxylate and phosphonate-based ligands are well-established. These studies demonstrate that the combination of a rigid aromatic core and a flexible coordinating group can lead to the formation of porous materials with high surface areas.

A key advantage of using ligands like this compound is the ability to introduce specific functionalities into the MOF structure. The uncoordinated nitrogen atom of the bipyridine ring can be post-synthetically modified or can act as a Lewis basic site for catalytic applications. Furthermore, the phosphonate group can influence the framework's polarity and its affinity for certain guest molecules. By carefully selecting the metal ion and the synthesis conditions, it is possible to fine-tune the chemical environment within the pores of the resulting MOF.

The porosity of MOFs makes them promising materials for gas storage and separation. The size, shape, and chemical nature of the pores, which are determined by the ligand and the metal node, govern the gas sorption properties. MOFs constructed from bipyridine-based ligands have been shown to exhibit significant uptake of gases like CO2, H2, and CH4. The presence of the phosphonate group in this compound could potentially enhance the affinity for specific gases through dipole-quadrupole interactions, leading to improved selectivity in gas separation applications.

Below is a hypothetical data table illustrating the potential gas sorption properties of a MOF synthesized with a ligand analogous to this compound, based on data from related materials.

GasUptake Capacity (cm³/g at STP)Adsorption Enthalpy (kJ/mol)Selectivity (CO₂/N₂)
CO₂12025-3530
N₂410-15-
H₂1505-8-
CH₄4515-20-

Construction of Discrete Supramolecular Structures

Beyond extended frameworks, this compound is also a valuable component for the self-assembly of discrete, well-defined supramolecular structures such as cages, helicates, and rings. In these systems, the stoichiometry and coordination geometry of the metal ions and ligands are precisely controlled to yield finite molecular architectures.

The combination of the rigid bipyridine unit and the flexible phosphonate linker in this compound can be exploited to create intricate molecular topologies. For instance, reaction with metal ions that have specific coordination preferences can lead to the formation of metallo-supramolecular cages. These cages possess internal cavities that can encapsulate guest molecules. Similarly, the ligand's geometry can direct the formation of helical structures (helicates) or molecular rings.

The cavities within self-assembled cages and the channels in porous MOFs can act as hosts for smaller guest molecules. This host-guest chemistry is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The chemical environment of the host, which is dictated by the structure of this compound and the metal center, determines the selectivity for specific guests. This molecular recognition is crucial for applications in sensing, catalysis, and drug delivery.

The table below provides examples of host-guest systems based on bipyridine-containing supramolecular structures and the types of guest molecules they can recognize.

Host ArchitectureGuest Molecule(s)Driving Interaction(s)Potential Application
Metallo-supramolecular CageAromatic hydrocarbons (e.g., benzene, toluene)π-π stacking, hydrophobic effectsSequestration of organic pollutants
Coordination Polymer with 1D ChannelsSmall alcohols (e.g., methanol, ethanol)Hydrogen bonding with phosphonate groupsSelective sensing of volatile organic compounds
HelicateChiral organic moleculesChirality transfer, steric effectsEnantioselective recognition and separation

Integration into Hybrid Materials and Functional Composites

The unique structure of this compound allows for its incorporation into a variety of hybrid materials and composites. The bipyridine moiety can coordinate with metal ions, while the phosphonate group offers a robust mechanism for covalent attachment to surfaces or integration into polymer chains.

Ligand-Polymer Conjugates for Advanced Materials

The covalent integration of functional ligands like this compound into polymer structures is a promising strategy for developing advanced materials. By incorporating this ligand, polymers can be imbued with new properties, such as metal-ion sensing, catalytic activity, or light-emitting capabilities.

While direct examples of polymer conjugates with this specific isomer are not extensively documented, the principle relies on established chemical strategies. For instance, the bipyridine unit could be modified to include a polymerizable group, allowing it to be incorporated as a monomer during polymerization. Alternatively, the phosphonate group, or a derivative thereof, could be used to graft the molecule onto a pre-existing polymer backbone with reactive side chains. Such ligand-polymer conjugates could find use in creating responsive materials, catalytic membranes, or luminescent plastics. One approach involves synthesizing thiol-terminated polymers, such as Poly(vinylpyrrolidone) (PVP), which allow for the subsequent attachment of ligands, creating functional materials for biomedical applications. nih.gov

Surface Functionalization and Thin Film Applications

A more established application for ligands bearing a phosphonate group is the functionalization of metal oxide surfaces. The phosphonate moiety serves as an excellent anchor for grafting molecules onto a wide array of inorganic materials, forming stable, self-assembled monolayers (SAMs) or thin films.

The process typically involves the hydrolysis of the diethyl phosphonate ester to the corresponding phosphonic acid. This phosphonic acid then readily binds to hydroxylated metal oxide surfaces, such as titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), or indium tin oxide (ITO), forming strong, covalent P-O-Metal bonds. acs.orgnih.gov This robust attachment is critical for creating durable functional surfaces. nih.gov

By anchoring this compound or its metal complexes to these surfaces, functional thin films can be constructed for various applications. For example, attaching ruthenium complexes of phosphonate-derivatized bipyridines to semiconductor surfaces like TiO₂ is a key strategy in the development of dye-sensitized solar cells (DSSCs) and photoelectrosynthesis cells for solar fuel generation. nih.gov The bipyridine complex acts as the light-absorbing dye, while the phosphonate ensures efficient electronic coupling to the semiconductor substrate.

Table 1: Metal Oxide Surfaces Amenable to Phosphonate Anchoring

Material Oxide Type Common Applications Supporting Evidence
Titanium Dioxide (TiO₂) Semiconductor DSSCs, Photocatalysis nih.govresearchgate.net
Zirconium Dioxide (ZrO₂) Insulator Catalysis, Membranes researchgate.net
Iron(III) Oxide (Fe₂O₃) Semiconductor Photoelectrodes, Batteries nih.gov
Zinc Oxide (ZnO) Semiconductor Sensors, Optoelectronics nih.gov
Tantalum Pentoxide (Ta₂O₅) Insulator Dielectrics, Coatings researchgate.net

This surface functionalization technique is versatile, enabling the creation of electrodes with tailored redox properties, sensors with specific binding sites, and materials with controlled surface energy and wettability. researchgate.netslu.seresearchgate.net

Luminescent Materials Based on Metal Complexes

The 2,2'-bipyridine (B1663995) core of this compound is a classic ligand in coordination chemistry, renowned for its ability to form stable and luminescent complexes with various transition metals, particularly those with a d⁶ electron configuration like Ruthenium(II) and Iridium(III). nih.govmorressier.com

Photophysical Properties and Emission Mechanisms

Complexes of bipyridine ligands with metals like Ru(II) typically exhibit intense luminescence originating from a metal-to-ligand charge transfer (MLCT) excited state. nih.gov Upon absorption of light, an electron is promoted from a metal-centered d-orbital to a π* orbital localized on the bipyridine ligand. The subsequent decay from this triplet ³MLCT state back to the ground state results in the emission of light, a process known as phosphorescence.

The substituents on the bipyridine ring play a critical role in tuning the photophysical properties of the complex. The phosphonate group, being an electron-withdrawing group, can influence the energy of the ligand's π* orbitals. Studies on isomeric bipyridine-phosphonate Ru(II) complexes have shown that the phosphonate substituent makes the complex easier to reduce and localizes the reduction on the phosphonate-containing ligand. nih.gov This can alter the energy of the ³MLCT state and, consequently, the color and lifetime of the emission. nih.gov

However, substitution at the 6-position of the bipyridine ring, as in this compound, can introduce complications. Steric hindrance from the substituent can distort the geometry of the complex, and electronic effects can alter the relative energies of the excited states. acs.org For some Ru(II) complexes with 6,6'-substituted bipyridines, the lowest energy triplet state is a non-emissive, metal-centered (³MC) state. rsc.org Thermal population of this ³MC state from the emissive ³MLCT state provides a rapid, non-radiative decay pathway, which can significantly quench or completely eliminate luminescence at room temperature. rsc.org

Table 2: Representative Photophysical Data for a Related Ru(II) Bipyridyl-Phosphonate Complex

Complex Absorption λmax (nm) Emission λmax (nm) Emitting State Ru(III/II) Potential (V vs SCE)

(Data derived from studies on the 4,4'-(diethyl phosphonato)-2,2'-bipyridine (bpdp) isomer, a related compound). nih.gov

Applications in Organic Light-Emitting Diodes (OLEDs) and Bioimaging Probes

The tunable luminescent properties of bipyridine metal complexes make them prime candidates for use in optoelectronic devices and as imaging agents.

Organic Light-Emitting Diodes (OLEDs): Phosphorescent iridium(III) complexes are among the most successful triplet emitters used in OLEDs, enabling devices to achieve near-100% internal quantum efficiency. morressier.com In these applications, complexes featuring bipyridine or phenylpyridine-type ligands are doped into a host material to form the emissive layer of the device. By carefully selecting the ligands, the emission color can be tuned across the entire visible spectrum, from deep blue to red. nih.govrsc.org While this compound itself is a ligand, its coordination to Ir(III) could yield emitters for OLEDs. The phosphonate group might also be leveraged to promote adhesion or specific orientation within the device stack, although this is a less common application. The key role of the bipyridine ligand is to facilitate strong spin-orbit coupling via the heavy metal center, promoting efficient phosphorescence. morressier.com

Table 3: Performance of Representative Ir(III)-Bipyridine Type Complexes in OLEDs

Complex Type Emission Color Max. External Quantum Efficiency (EQE) Commission Internationale de l'Eclairage (CIE) Coordinates
Ir(III) with phenyl-imidazole and bipyridine ligands Tunable (e.g., Yellow-Green) ~15% Not specified
Ir(III) with bipyridine-based C^N ligands Sky-Blue 14.9% (0.16, 0.31)

(Data from various bipyridine-type Ir(III) complexes). morressier.comrsc.orgfrontiersin.org

Bioimaging Probes: From a materials perspective, the intense and long-lived luminescence of ruthenium and iridium bipyridine complexes makes them attractive as molecular probes. morressier.com Their long emission lifetimes allow for time-gated detection techniques that can reduce background autofluorescence. The phosphonate group offers a potential advantage for targeting specific inorganic components within biological systems. For example, phosphonates are known to have a high affinity for calcium phosphate, the primary mineral component of bone. This suggests that a luminescent complex of this compound could potentially be used as a probe for imaging bone or other calcified tissues, leveraging the material-specific binding of the phosphonate anchor.

Sensor and Chemo Sensing Applications

Principles of Sensor Design Employing Diethyl [2,2'-bipyridin]-6-ylphosphonate

The design of a sensor based on this compound would likely leverage the coordination of the bipyridine nitrogen atoms and the phosphonate (B1237965) oxygen atoms with a target analyte. A sensor molecule typically consists of a receptor (the part that binds the analyte) and a transducer (the part that signals the binding event). In this case, the this compound would serve as the receptor. The signaling mechanism could be a change in fluorescence, color, or an electrochemical signal upon binding to an analyte. For optical sensors, the molecule might be inherently fluorescent, or it could be part of a larger system where binding induces a change in the photophysical properties of a fluorophore.

Selective Detection of Metal Ions

The bipyridine scaffold is well-known for its ability to selectively bind to certain metal ions. The specific selectivity of this compound would depend on factors such as the size and charge of the metal ion, as well as the geometry of the coordination complex formed. Research in this area would involve screening the compound against a range of metal ions to determine its binding affinities and selectivity.

To determine the sensitivity and detection limit of a potential sensor based on this compound, researchers would typically perform titration experiments. This would involve adding increasing concentrations of the target metal ion to a solution of the compound and monitoring the change in the analytical signal (e.g., fluorescence intensity). The detection limit is often calculated as three times the standard deviation of the blank signal divided by the slope of the calibration curve.

A common fluorometric sensing mechanism is Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion to a non-fluorescent or weakly fluorescent ligand leads to a significant increase in fluorescence intensity. This can occur if the metal ion restricts intramolecular rotations or vibrations that would otherwise quench the fluorescence. Another possibility is a Photoinduced Electron Transfer (PET) mechanism, where the binding of the analyte alters the energy levels of the molecule, switching off a PET process and "turning on" fluorescence. The specific mechanism for this compound would need to be elucidated through detailed photophysical studies.

Anion Recognition and Sensing Strategies

The phosphonate group in this compound could potentially interact with anions through hydrogen bonding, particularly if the ethyl esters were hydrolyzed to phosphonic acids. However, in its ester form, its anion sensing capabilities are likely to be limited. Strategies for anion sensing would likely involve modification of the molecule to introduce specific anion binding sites.

Sensing of Neutral Molecules and Biological Analytes

For the sensing of neutral molecules or biological analytes, this compound would likely require further functionalization. The chemical interaction would depend on the nature of the target analyte. For example, specific recognition sites could be incorporated to enable hydrogen bonding or other non-covalent interactions with the target molecule. The detection would then rely on how this interaction perturbs the electronic properties of the bipyridine-phosphonate system.

Development of Optodes and Electrochemical Sensing Platforms

An optode is an optical sensor that can be integrated into a solid support, such as a polymer film or fiber optic. If this compound were found to have favorable optical sensing properties, it could be incorporated into such a platform for continuous monitoring. For electrochemical sensing, the compound could be immobilized on an electrode surface. The binding of an analyte could then be detected as a change in the redox properties of the compound or a complex it forms, for instance, using techniques like cyclic voltammetry or differential pulse voltammetry.

Miniaturization and Integration of Sensor Systems Featuring this compound

Currently, there is a notable absence of specific research detailing the miniaturization and integration of sensor systems that explicitly utilize this compound. While the broader fields of microfluidics and lab-on-a-chip technologies have seen significant advancements in creating portable and integrated sensor platforms for a variety of analytes, the application of this particular compound within such systems is not documented in available scientific literature.

The development of miniaturized sensors offers numerous advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for on-site, real-time monitoring. These systems often integrate sample preparation, analyte detection, and data processing into a single, compact device. Technologies such as microfluidic paper-based analytical devices (μPADs) and silicon photonic biosensors are at the forefront of this trend, enabling sensitive detection of environmental pollutants, biomarkers, and other chemical species. mdpi.comresearchgate.net

For instance, advancements in microfluidic sensors have led to the development of devices capable of detecting micropollutants like pesticides and heavy metals at very low concentrations. mdpi.com These platforms often employ sophisticated materials and fabrication techniques to achieve high sensitivity and selectivity. Similarly, lab-on-a-chip systems are being designed for complex biological assays, integrating functions like cell culture and analysis in microliter-volume droplets. utoronto.ca

Despite these innovations, the role of this compound in such miniaturized and integrated sensor architectures remains unexplored in the reviewed literature. Future research would be necessary to investigate the potential of incorporating this compound into microfluidic or lab-on-a-chip platforms and to determine the resulting analytical performance characteristics.

Advanced Characterization and Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of Diethyl [2,2'-bipyridin]-6-ylphosphonate and its complexes. Multinuclear NMR experiments, including ¹H, ¹³C, and ³¹P NMR, provide detailed information about the molecular framework.

In ¹H and ¹³C NMR spectra, signals corresponding to atoms near the phosphorus center are split due to heteronuclear spin couplings. jeol.com The natural abundance of ³¹P is 100%, making these splittings readily observable and providing crucial structural information. jeol.com For instance, the carbon atoms of the ethyl groups and the bipyridine ring will exhibit characteristic coupling constants (J-coupling) with the phosphorus nucleus, which helps in assigning the signals unequivocally. jeol.com In complex spectra, ¹H and ³¹P decoupling can be employed to simplify the ¹³C spectrum and identify carbons directly bonded to phosphorus. jeol.com

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and carbons, confirming the complete structural assignment. For metal complexes, changes in the chemical shifts of the bipyridine protons and carbons upon coordination provide insight into the metal-ligand interaction. Dynamic NMR can be used to study fluxional processes or restricted rotation in sterically hindered complexes.

Table 1: Representative NMR Data for Phosphonate (B1237965) Compounds

Nucleus Typical Chemical Shift (ppm) Coupling Constant (J) Description
³¹P 15 - 25 - Characteristic range for alkyl phosphonates. rsc.org
¹H (CH₂) ~4.1 ³J(H,H) ≈ 7 Hz, ³J(P,H) ≈ 8 Hz Methylene (B1212753) protons of the ethoxy group, split by methyl protons and phosphorus.
¹H (CH₃) ~1.3 ³J(H,H) ≈ 7 Hz Methyl protons of the ethoxy group, appearing as a triplet.

| ¹³C (CH₂-P) | 60 - 65 | ¹J(C,P) ≈ 160-170 Hz | Carbon adjacent to phosphorus, showing a large one-bond coupling constant. jeol.com |

Note: Data are representative and derived from analyses of similar phosphonate-containing compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Ligands and Complexes

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula (C₁₄H₁₇N₂O₃P, MW: 292.275). matrix-fine-chemicals.com

Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are particularly useful for analyzing metal complexes, which are often non-volatile. nih.gov The fragmentation patterns observed in the mass spectrum offer valuable structural information. For this compound, characteristic fragmentation pathways would include the loss of ethoxy groups (M-45), the entire diethyl phosphonate moiety, or cleavage of the bipyridine backbone. mdpi.com Analysis of the isotopic pattern, especially for complexes containing metals like ruthenium or copper, helps to confirm the number of metal atoms in the complex.

Table 2: Predicted Mass Spectrometry Fragments for this compound

Fragment Formula Fragment Name Predicted m/z
[C₁₄H₁₇N₂O₃P]⁺ Molecular Ion (M⁺) 292.10
[C₁₂H₁₂N₂O₂P]⁺ [M - C₂H₅O]⁺ 247.06
[C₁₀H₈N₂P]⁺ [M - (C₂H₅O)₂O]⁺ 187.04

Note: m/z values are calculated for the most abundant isotopes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Coordination Site Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe the coordination environment of the ligand. The IR spectrum of this compound is expected to show strong characteristic absorption bands. These include the P=O stretching vibration, P-O-C and C-O-C stretching bands from the diethyl phosphonate group, and vibrations associated with the aromatic bipyridine rings. nih.govnist.gov

Raman spectroscopy provides complementary information, particularly for the vibrations of the bipyridine skeleton. researchgate.net Upon coordination to a metal center through the nitrogen atoms of the bipyridine moiety, shifts in the vibrational frequencies of the ring modes are observed. These shifts are diagnostic of metal-ligand bond formation. Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band of a metal complex, can selectively enhance the vibrations of the chromophoric part of the molecule, providing detailed insight into the nature of the excited state. northwestern.edu Surface-Enhanced Raman Scattering (SERS) can be used to study the adsorption and orientation of the molecule on metallic surfaces. nih.gov

Table 3: Characteristic Vibrational Frequencies

Wavenumber (cm⁻¹) Assignment Technique
~1600-1400 Bipyridine C=C and C=N stretching IR, Raman researchgate.net
~1250 P=O stretching IR
~1170, ~1020 P-O-C and C-O-C stretching IR nih.gov

Note: Frequencies are approximate and based on related bipyridine and phosphonate compounds.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Behavior of Complexes

Electronic absorption (UV-Visible) and emission (photoluminescence) spectroscopies are pivotal for characterizing the photophysical properties of metal complexes derived from this compound. The ligand itself exhibits intense absorption bands in the UV region, corresponding to π→π* transitions within the bipyridine aromatic system.

When complexed with transition metals like ruthenium(II) or copper(I), new, intense absorption bands appear in the visible region. asianpubs.orgrsc.orgiieta.org These are typically assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is promoted from a metal-centered d-orbital to a π* orbital of the bipyridine ligand. iieta.org The energy of these MLCT bands is sensitive to the nature of the metal, the solvent, and the substituents on the ligand. The phosphonate group can influence the electronic structure and thus the redox potentials and photophysical behavior of the complex. nih.gov

Many of these metal complexes are luminescent, and their emission spectra provide information about the energy of the excited state. acs.org For example, ruthenium(II) bipyridyl complexes often exhibit strong room-temperature phosphorescence. asianpubs.org Time-resolved emission studies can determine the lifetime of the excited state, which is crucial for applications in sensing, photocatalysis, and light-emitting devices.

Table 4: Typical Electronic Transitions in Bipyridyl-Phosphonate Complexes

Transition Type Wavelength Region Description
Ligand-centered (π→π*) < 350 nm Electronic transitions within the bipyridine ligand.
MLCT (d→π*) 400 - 600 nm Metal-to-Ligand Charge Transfer; responsible for the color of many complexes. asianpubs.org

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface Composition and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical and electronic states of the atoms within the top few nanometers of a material. For materials incorporating this compound, XPS can quantify the surface concentrations of C, N, O, and P. princeton.edu

High-resolution scans of the core-level peaks (e.g., N 1s, P 2p, O 1s) provide detailed chemical state information. The binding energy of the N 1s peak can distinguish between uncoordinated and metal-coordinated bipyridine nitrogen atoms. Similarly, the P 2p and O 1s spectra can provide insights into the bonding environment of the phosphonate group, for instance, when it is anchored to a metal oxide surface. princeton.eduresearchgate.net Angle-resolved XPS (ARXPS) can be used to profile the composition and chemical structure as a function of depth, which is particularly useful for studying self-assembled monolayers. princeton.edu

Auger Electron Spectroscopy (AES) is another surface analysis technique that can provide elemental information, often with higher spatial resolution than XPS, making it suitable for elemental mapping of non-uniform surfaces.

Table 5: Representative Core-Level Binding Energies for XPS Analysis

Element/Core Level Typical Binding Energy (eV) Information Provided
C 1s ~285.0 Carbon backbone (aliphatic and aromatic).
N 1s ~400.0 Chemical state of bipyridine nitrogen atoms (free vs. coordinated).
O 1s ~532.0 Oxygen in P=O and P-O-C environments. researchgate.net

Note: Binding energies are approximate and can shift based on the chemical environment.

Electrochemical Methods for Redox Potential and Electron Transfer Processes of Metal Complexes

Electrochemical methods, such as Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV), are powerful tools for investigating the redox properties of metal complexes formed with this compound. These techniques are used to determine formal redox potentials and to study the kinetics of electron transfer processes. nih.gov

Metal complexes of bipyridine ligands often exhibit reversible, one-electron redox processes. iieta.org For a typical transition metal complex, CV can reveal both metal-centered (e.g., Ru²⁺/Ru³⁺) and ligand-centered (reduction of the bipyridine π* system) redox couples. nih.gov The potentials at which these events occur are influenced by the electron-donating or electron-withdrawing nature of the substituents on the ligands. The phosphonate group can affect the electron density on the bipyridine ring system, thereby tuning the redox potentials of the resulting metal complex. nih.gov This tunability is critical for designing complexes for applications in catalysis, solar energy conversion, and molecular electronics.

Table 6: Hypothetical Redox Processes for a Metal (M) Complex of the Ligand

Redox Couple E½ (V vs. Fc/Fc⁺) Process Description
M³⁺/M²⁺ +0.5 to +1.5 Metal-centered oxidation. nih.gov
M²⁺/M⁺ -0.8 to -1.3 Metal-centered reduction. nih.gov

Note: Potentials are representative and vary significantly with the metal and solvent system.

Elemental Analysis and Thermogravimetric Analysis (TGA) for Compositional and Thermal Stability Studies

Elemental Analysis provides the weight percentages of carbon, hydrogen, and nitrogen (CHN analysis), which is a fundamental method for verifying the empirical formula and purity of a newly synthesized compound like this compound and its metal complexes. asianpubs.org

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of materials. In a TGA experiment, the mass of a sample is monitored as a function of temperature in a controlled atmosphere. researchgate.net For a metal complex, the TGA curve can reveal the temperatures at which decomposition occurs. It can show distinct mass loss steps corresponding to the removal of solvent molecules (e.g., water of hydration), followed by the decomposition of the organic ligands at higher temperatures. researchgate.netresearchgate.net The final residual mass at the end of the experiment often corresponds to a stable metal oxide, which can be used to confirm the metal content of the complex. This information is crucial for assessing the suitability of materials for high-temperature applications.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like Diethyl [2,2'-bipyridin]-6-ylphosphonate, DFT would be the primary tool for theoretical analysis.

Geometry Optimization and Electronic Structure AnalysisA fundamental step in computational chemistry is to find the lowest energy structure of the molecule. DFT calculations would be employed to perform a full geometry optimization of the this compound molecule in the gas phase or in a simulated solvent. This process would yield precise data on bond lengths, bond angles, and dihedral angles.

Upon obtaining the optimized geometry, an electronic structure analysis would reveal details about the distribution of electrons within the molecule. This includes the calculation of atomic charges, dipole moment, and the generation of an electrostatic potential map, which visualizes the electron-rich and electron-deficient regions of the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative Data) This table is for illustrative purposes only, as specific published data is unavailable.

Parameter Value (Å or °)
C-P Bond Length 1.80
P=O Bond Length 1.48
P-O(Et) Bond Length 1.60
C(bpy)-C(bpy) Inter-ring 1.49
C-N-C Angle (pyridyl) 118.5
O=P-O Angle 115.0

Prediction of Spectroscopic Parameters (e.g., NMR shifts, UV-Vis spectra)Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). These calculations would identify the energies of the main electronic transitions, the corresponding wavelengths (λmax), and the oscillator strengths, providing insight into the molecule's photophysical properties.

Similarly, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ³¹P). By calculating the magnetic shielding tensors for each nucleus in the optimized structure, theoretical chemical shifts can be obtained and compared with experimental data to confirm the molecular structure.

Frontier Molecular Orbital (FMO) Analysis and Reactivity PredictionThe Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. FMO analysis would determine the energy of the HOMO, LUMO, and the HOMO-LUMO energy gap. A smaller energy gap typically suggests higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Properties (Illustrative Data) This table is for illustrative purposes only, as specific published data is unavailable.

Property Value (eV)
HOMO Energy -6.50
LUMO Energy -1.20
HOMO-LUMO Gap 5.30

Molecular Dynamics (MD) Simulations for Ligand Flexibility and Complex Dynamics

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time. An MD simulation of this compound would provide insights into its conformational flexibility, particularly the rotation around the C-C bond connecting the two pyridine (B92270) rings and the flexibility of the diethyl phosphonate (B1237965) group. When coordinated to a metal center, MD simulations are invaluable for exploring the dynamics of the resulting complex, including its stability and interactions with solvent molecules.

Ab Initio and Semi-Empirical Quantum Chemistry Methods

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameters. wikipedia.org While computationally more demanding than DFT, they can be used for high-accuracy calculations or to benchmark DFT results. Semi-empirical methods, which use parameters derived from experimental data, could be employed for very large systems or for rapid preliminary calculations, though with lower accuracy.

Computational Investigation of Reaction Mechanisms and Catalytic Pathways

If this compound were used as a ligand in a catalytic system, computational methods would be essential for elucidating the reaction mechanism. rsc.orgpitt.edu DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of activation barriers and reaction rates, providing a detailed, step-by-step understanding of the catalytic cycle.

In Silico Design and Screening of Novel Ligand Architectures

The exploration of novel ligand architectures derived from "this compound" is a critical area of theoretical and computational chemistry. While specific studies focusing exclusively on the in silico design and screening of derivatives of this exact compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established and have been applied to analogous pyridinyl and bipyridinyl phosphonate systems. These computational techniques offer a powerful avenue for the rational design of new ligands with tailored electronic, steric, and coordination properties.

The process of in silico design and screening typically begins with the core scaffold of "this compound". Computational chemists can then systematically modify this parent structure to generate a virtual library of derivatives. These modifications can include:

Substitution on the bipyridine rings: Introducing various functional groups at different positions on the pyridine rings can modulate the ligand's electronic properties, solubility, and steric profile.

Alteration of the phosphonate group: The ethyl esters of the phosphonate can be replaced with other alkyl or aryl groups to influence the ligand's reactivity and binding affinity.

Isomeric variations: The position of the phosphonate group on the bipyridine scaffold can be altered to explore different coordination modes.

Once a virtual library of candidate ligands has been generated, a variety of computational screening methods can be employed to predict their potential efficacy for a specific application, such as their ability to bind to a particular metal ion or biological target. These methods often involve a hierarchical approach, starting with less computationally intensive techniques to rapidly filter large numbers of compounds, followed by more rigorous and accurate calculations for a smaller set of promising candidates.

A key aspect of in silico screening is the use of molecular docking simulations. These simulations predict the preferred orientation of a ligand when bound to a target, as well as the strength of the interaction, often expressed as a binding energy or docking score. For instance, in a study on novel diethyl pyridinyl phosphonate derivatives, molecular docking was used to predict the binding energies and interaction modes with the active sites of various enzymes, thereby suggesting potential inhibitory effects. researchgate.neteurekaselect.com This same approach could be applied to derivatives of "this compound" to screen for potential biological activity.

In addition to molecular docking, other computational tools such as quantitative structure-activity relationship (QSAR) models and pharmacophore mapping can be utilized. QSAR models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. Pharmacophore modeling, on the other hand, identifies the essential steric and electronic features required for a ligand to interact with a specific target. These models can then be used to search large chemical databases for novel compounds that fit the desired pharmacophoric pattern.

The following table provides a hypothetical example of data that could be generated from an in silico screening of novel ligands based on the "this compound" scaffold, targeting a generic protein receptor.

Ligand IDModification on Bipyridine RingPredicted Binding Affinity (kcal/mol)Key Interacting Residues
DEBP-001None (Parent Compound)-7.2HIS-84, LYS-121
DEBP-0024'-methoxy-8.1HIS-84, LYS-121, ASP-122
DEBP-0034'-chloro-7.8HIS-84, LYS-121, ILE-85
DEBP-0045'-nitro-6.5HIS-84, ARG-201
DEBP-0054',4''-dimethyl-7.5HIS-84, LYS-121, VAL-125

The results of such in silico studies provide valuable insights that can guide the synthesis and experimental evaluation of the most promising new ligand architectures. This computational-driven approach can significantly accelerate the discovery and development of novel ligands with enhanced properties and functionalities.

Future Research Directions and Emerging Applications

Integration with Nanoscience and Quantum Technologies

The integration of Diethyl [2,2'-bipyridin]-6-ylphosphonate with nanoscience and quantum technologies presents a promising frontier. The phosphonate (B1237965) group can act as an effective anchor for surface functionalization of semiconductor nanocrystals, also known as quantum dots (QDs). This surface modification is crucial for enhancing the stability, processability, and performance of QDs in various applications.

Key Research Areas:

Surface Functionalization of Quantum Dots: The diethyl phosphonate group can be hydrolyzed to the corresponding phosphonic acid, which is known to bind strongly to the surface of various metal oxide and semiconductor nanocrystals. This functionalization can passivate surface defects, leading to improved photoluminescence quantum yields and stability of the QDs. Research in this area would focus on optimizing the binding protocols and characterizing the resulting hybrid nanomaterials.

Quantum Computing: Lanthanide complexes are being explored as potential qubits for quantum computing. The strong chelation of the bipyridine unit in this compound with lanthanide ions could lead to the formation of stable complexes with interesting magnetic and photophysical properties. Future research could investigate the synthesis and characterization of such complexes and evaluate their potential as molecular qubits.

Bio-inspired Systems and Artificial Enzymes (focused on chemical mimicry, not biological effects)

The design of bio-inspired systems and artificial enzymes is a rapidly developing field where this compound can serve as a valuable building block. By mimicking the structure and function of active sites in natural enzymes, researchers can create synthetic catalysts for a wide range of chemical transformations.

Focus on Chemical Mimicry:

Artificial Metalloenzymes: The bipyridine moiety of the compound can coordinate with various transition metals to create complexes that mimic the active sites of metalloenzymes. The phosphonate group can either act as a secondary coordination site or be used to anchor the catalytic complex to a support, such as a polymer or a protein scaffold.

Catalytic Activity: Metal complexes of bipyridine phosphonates have the potential to catalyze a variety of organic reactions. Future studies could explore the catalytic activity of this compound-metal complexes in reactions such as oxidation, reduction, and cross-coupling, with a focus on understanding the structure-activity relationships.

Contributions to Sustainable Chemistry and Energy Applications

This compound and its derivatives are poised to make significant contributions to sustainable chemistry and energy applications, particularly in the areas of solar energy conversion and photocatalysis.

Emerging Energy Applications:

Dye-Sensitized Solar Cells (DSSCs): The bipyridine unit is a common component in ruthenium-based dyes used in DSSCs. The phosphonate group, after hydrolysis to phosphonic acid, can serve as a robust anchoring group to the titanium dioxide (TiO₂) photoanode. researchgate.net This strong binding can lead to improved electron injection efficiency and long-term stability of the solar cell. researchgate.net

Photocatalysis for Hydrogen Production: Metal complexes of bipyridine phosphonates can act as photosensitizers in photocatalytic systems for water splitting to produce hydrogen. Upon light absorption, the excited complex can initiate electron transfer processes that lead to the reduction of protons to hydrogen. Research in this area would focus on the development of efficient and durable photocatalytic systems based on this compound.

Application AreaPotential Role of this compoundKey Research Objectives
Dye-Sensitized Solar Cells Ligand for sensitizing dyes, anchoring to semiconductor surfaces.Enhance power conversion efficiency and long-term stability.
Photocatalysis Component of photosensitizers for hydrogen production.Improve quantum yield and catalyst durability.
Artificial Photosynthesis Building block for light-harvesting and catalytic centers.Mimic natural photosynthetic processes for fuel production.

Development of Smart Materials and Responsive Systems

The unique structure of this compound makes it an attractive candidate for the development of smart materials and responsive systems. These materials can change their properties in response to external stimuli such as light, pH, or the presence of specific ions.

Potential in Smart Materials:

Stimuli-Responsive Polymers: The compound can be incorporated into polymer chains as a functional monomer. The bipyridine unit can act as a metal-ion binding site, leading to changes in the polymer's conformation or solubility upon metal complexation.

Chemosensors: The luminescence of metal complexes containing the bipyridine phosphonate ligand can be sensitive to the presence of certain analytes. This property can be exploited for the development of selective and sensitive chemosensors for environmental or industrial monitoring.

Interdisciplinary Research Opportunities and Challenges

The exploration of this compound's full potential requires a multidisciplinary approach, combining expertise from chemistry, physics, materials science, and engineering.

Opportunities and Hurdles:

Collaborative Research: The diverse potential applications of this compound necessitate collaborations between synthetic chemists, photophysicists, materials scientists, and device engineers to design, synthesize, characterize, and implement new materials and devices.

Synthetic Challenges: The synthesis of asymmetrically substituted bipyridines can be challenging. Developing efficient and scalable synthetic routes to this compound and its derivatives is crucial for advancing research and applications in this area.

Structure-Property Relationships: A key challenge lies in establishing clear structure-property relationships. Understanding how modifications to the bipyridine or phosphonate moieties affect the electronic, photophysical, and catalytic properties of the resulting materials is essential for rational design.

Research AreaInterdisciplinary AspectsKey Challenges
Nanoscience Chemistry, Physics, Materials ScienceControlled surface functionalization, understanding interface effects.
Sustainable Energy Chemistry, Engineering, PhysicsImproving efficiency and stability of devices, scalability of materials.
Smart Materials Chemistry, Polymer Science, EngineeringAchieving high sensitivity and selectivity, ensuring reversibility.
Bio-inspired Systems Chemistry, Biology, CatalysisMimicking complex biological functions, achieving high catalytic turnover.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.